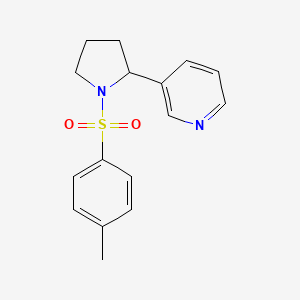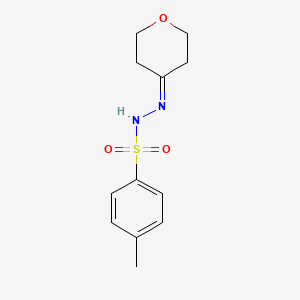
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide
Descripción general
Descripción
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPBH is a yellow crystalline powder with a molecular formula of C14H13N3O3S and a molecular weight of 311.34 g/mol.
Mecanismo De Acción
The mechanism of action of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. This compound has also been reported to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. In animal studies, this compound has been found to exhibit antitumor activity and reduce the severity of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. However, this compound has some limitations, including its relatively low yield in the synthesis process and its limited availability in the market. Moreover, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the research on 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide. One direction is to investigate the mechanism of action of this compound in more detail, to better understand its potential therapeutic applications. Another direction is to explore the use of this compound in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Moreover, the use of this compound in agriculture and material science may also be further explored, to develop novel applications in these fields.
Aplicaciones Científicas De Investigación
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been reported to have anti-inflammatory and antioxidant effects. In agriculture, this compound has been studied for its potential use as a plant growth regulator and pesticide. In material science, this compound has been used as a building block for the synthesis of novel organic materials.
Propiedades
IUPAC Name |
4-methyl-N-(oxan-4-ylideneamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(15,16)14-13-11-6-8-17-9-7-11/h2-5,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSKHRTTAZWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

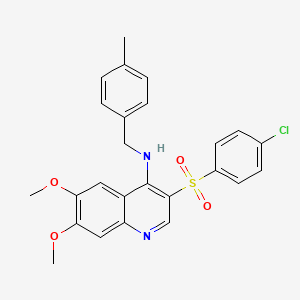
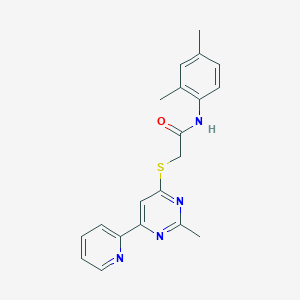
![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)
![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2494478.png)

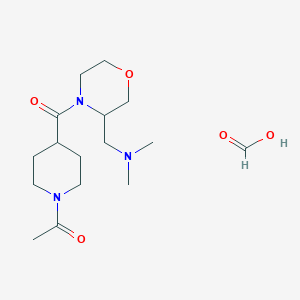
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)

![2-[2,4-dioxo-3-[2-oxo-2-(phenethylamino)ethyl]thieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2494490.png)
